molecular formula C8H13BrO4 B146579 Diethyl 2-bromo-2-methylmalonate CAS No. 29263-94-3

Diethyl 2-bromo-2-methylmalonate

Cat. No. B146579
CAS RN: 29263-94-3
M. Wt: 253.09 g/mol
InChI Key: CSLQAXTUGPUBCW-UHFFFAOYSA-N
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Description

Diethyl 2-bromo-2-methylmalonate is a chemical compound that is used as a building block in organic synthesis. It is a derivative of malonic acid where two of the hydrogen atoms are replaced by ethyl ester groups and one by a bromine atom, resulting in a molecule that can participate in various chemical reactions due to its active methylene group.

Synthesis Analysis

The synthesis of diethyl 2-bromo-2-methylmalonate and its derivatives can be achieved through different methods. For instance, zinc-mediated addition reactions of diethyl bromomalonate to alkynes have been explored to produce vinyl malonates, which can further react to form polysubstituted pyranones and tetracarbonyl derivatives in a one-pot multi-step reaction sequence . Additionally, diethylmalonate has been used as a locking fragment in the synthesis of tetra-aza macrocycles, demonstrating its versatility in forming complex structures .

Molecular Structure Analysis

The molecular structure of diethyl 2-bromo-2-methylmalonate derivatives can be quite complex. For example, the synthesis of tetra-aza macrocycles involving diethylmalonate results in compounds with specific crystal structures, as evidenced by the formation of a copper(II) diperchlorate complex with a monoclinic space group . The molecular packing of these structures is influenced by intermolecular interactions, such as hydrogen bonding.

Chemical Reactions Analysis

Diethyl 2-bromo-2-methylmalonate participates in various chemical reactions. It can be used in the Darzens condensation with aldehydes to form oxirane functional derivatives under phase-transfer catalysis conditions . It also reacts with aliphatic tertiary amines to yield different products depending on the presence of alcohols . Furthermore, it has been used as a monofluoroalkylating reagent in iridium-catalyzed C-H functionalization to synthesize monofluoride-containing compounds with 1,3-dicarbonyl skeletons .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl 2-bromo-2-methylmalonate derivatives are determined by their molecular structure. For instance, the presence of a hydroxy group in diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates influences their crystallization and the formation of hydrogen bonds, which affect the supramolecular architecture of these compounds . The reactivity of diethyl bromomalonate in addition reactions with vinyltrimethylsilane is higher than that of diethyl dibromomalonate, indicating the influence of substituents on the reactivity of the molecule .

Scientific Research Applications

  • Reactions with Aliphatic tert. Amines : Diethyl bromomalonate reacts with trimethylamine to yield various products, including bromide salt and bromide of ethyl trimethylammoniumacetate, depending on the alcohol presence (Wittmann, Sobhi, & Petio, 1976).

  • Synthesis of Unsaturated α-Anion Esters : Employed as a bromine source, diethyl dibromomalonate is used in the electrophilic bromination of polyunsaturated carboxylic acids, leading to products like 2-bromo-cis-8,cis-11,cis-14-eicosatrienoic acid (Wolf & Pabon, 1977; Wolf & Pabon, 2010).

  • Coupling Polymerization : Diethyl bromomalonate participates in the synthesis of trisubstituted poly(phenylene-vinylene) through coupling polymerization, contributing to the polymer's solubility in various solvents (Miyaki, Tomita, & Endo, 1997).

  • Synthesis of Thiazolo and Thiopyrimidines : In the creation of derivatives like thiazolo[3,2-a]pyrimidin-5-one, diethyl bromomalonate reacts with compounds such as 6-methyl-2-thiouracil and 6-phenyl-2-thiouracil (Yavolovskii et al., 2016).

  • Addition to Vinyltrimethylsilane : It reacts with vinyltrimethylsilane to form esters of (2-bromo-2-trimethylsilylethyl)-bromomalonic acid and (2-bromo-2-trimethylsilylethyl)malonic acid, with varying reactivity levels depending on the bromomalonate type used (Amriev, Vinogradova, & Velichko, 1985).

  • Synthesis of Fluorooxindole Derivatives : Used as a building block in creating fluorooxindole and 2-fluoro-2-arylacetic acid derivatives, demonstrating its versatility in nucleophilic aromatic substitution reactions (Harsanyi, Sandford, Yufit, & Howard, 2014).

  • Regioselective Addition Reactions : Diethyl bromomalonate undergoes zinc-mediated regioselective addition to alkynes for synthesizing vinyl malonates and other compounds in a multi-step process (Miersch, Harms, & Hilt, 2014).

  • Phase-transfer Catalysis : It is used in phase-transfer-catalyzed Michael addition reactions to trans-chalcones, yielding chiral cyclopropane derivatives with significant enantioselectivity (Bakó et al., 2015).

  • Cross-Coupling Reactions : In palladium-catalyzed cross-coupling, it reacts with metallated CH-acidic compounds, resulting in the formation of dienyl-substituted compounds (Brandl et al., 1998).

  • Formation of Heterocycles : Used in the formation of 1,3-dithiole, Δ2-oxazoline, and 1,3-oxathioles, demonstrating its role in heterocyclization reactions (Capuano et al., 1980).

  • Addition to [60]Fullerene : Participates in reactions with [60]fullerene, yielding benzyl-substituted unsymmetrical 1,4-adducts and other products (Wang, Zhang, Cheng, & Wang, 2004).

Safety And Hazards

This chemical is considered hazardous. It causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Diethyl 2-bromo-2-methylmalonate has potential applications in the field of polymer science, particularly in the synthesis of macroinitiators via atom transfer radical polymerization .

properties

IUPAC Name

diethyl 2-bromo-2-methylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H13BrO4/c1-4-12-6(10)8(3,9)7(11)13-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLQAXTUGPUBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183518
Record name Diethyl bromomethylmalonate
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Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-bromo-2-methylmalonate

CAS RN

29263-94-3
Record name 1,3-Diethyl 2-bromo-2-methylpropanedioate
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Record name Diethyl bromomethylmalonate
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Record name 29263-94-3
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Record name Diethyl bromomethylmalonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
175
Citations
BM Trost, LS Melvin Jr - Journal of the American Chemical Society, 1976 - ACS Publications
… reacted with 828 mg (3.23 mmol)of diethyl 2-bromo-2-methylmalonate in 2 ml of dry tetrahydrofuran at —78 C. After work-up, the resultant oil was purified by PLC eluting with 1:1 …
Number of citations: 33 pubs.acs.org
CC CULROSS - 1979 - search.proquest.com
Chapter I. On being exposed to the light of two ordinary 20 Watt fluorescent lamps sodium diethyl methylmalonate reacts with diethyl-2-methyl-2-nitromalonate to give 1, 1, 3, 3-…
Number of citations: 3 search.proquest.com
J Hartung, R Kneuer, S Laug, P Schmidt… - European Journal of …, 2003 - Wiley Online Library
… Other bromine atom donors such as n-BrC 6 F 13 , Br 2 C 2 Cl 4 , 2-bromo-2-chlorodimedone, or diethyl 2-bromo-2-methylmalonate were less efficient for this purpose. Iodocyclized …
V Leskovšek Cizej, U Urleb - Journal of heterocyclic chemistry, 1996 - Wiley Online Library
… After the condensation of o-aminothiophenols with diethyl 2-bromo-2-methylmalonate in the presence of KF as a catalyst the nitrogen in the fused derivatives 3a,b, was alkylated to …
Number of citations: 7 onlinelibrary.wiley.com
K Matyjaszewski, JL Wang, T Grimaud… - Macromolecules, 1998 - ACS Publications
… The initiation efficiencies of diethyl 2-bromomalonate and diethyl 2-bromo-2-methylmalonate in the ATRP of MMA were examined. The latter can initiate polymerization efficiently, while …
Number of citations: 442 pubs.acs.org
K Kokubo, RS Arastoo, T Oshima… - The Journal of …, 2010 - ACS Publications
… the addition of diethyl 2-bromo-2-methylmalonate (425 mg, 1.68 mmol). After an additional 1.0 h, the solvent and the remaining diethyl 2-bromo-2-methylmalonate were removed under …
Number of citations: 17 pubs.acs.org
NV Tsarevsky, W Jakubowski - Journal of Polymer Science Part …, 2011 - Wiley Online Library
… The copper complex of tris(2-pyridylmethyl)amine was used as the catalyst, diethyl 2-bromo-2-methylmalonate as the initiator, and 2,2′-azobisisobutyronitrile as the reducing agent. …
Number of citations: 62 onlinelibrary.wiley.com
DC McLeod, NV Tsarevsky - Polymer international, 2014 - Wiley Online Library
… (4VPO) was homopolymerized under initiators for continuous activator regeneration atom transfer radical polymerization (ATRP) conditions using diethyl 2-bromo-2-methylmalonate, …
Number of citations: 15 onlinelibrary.wiley.com
TT Zhang, MJ Luo, F Teng, Y Li… - Advanced Synthesis & …, 2019 - Wiley Online Library
… The optimal conditions were compatible with tertiary bromides, including diethyl 2-bromo-2-methylmalonate 2 c, ethyl 1-bromocyclobutane-1-carboxylate 2 d and ethyl 2-bromo-2,2-…
Number of citations: 22 onlinelibrary.wiley.com
MA Köksoy, B Köksoy, M Durmuş, M Bulut - Journal of Organometallic …, 2016 - Elsevier
… ) and 7-(diethyl 2-methylmalonatoxy)-3-[p-(2,3-dicyanophenoxy)phenyl]coumarin (4) were obtained by the nucleophilic substitution reaction between diethyl 2-bromo-2-methylmalonate …
Number of citations: 18 www.sciencedirect.com

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